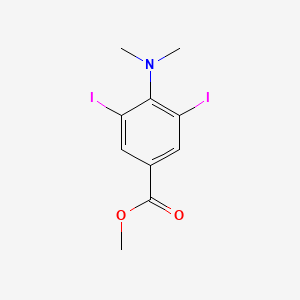

Methyl 4-(dimethylamino)-3,5-diiodobenzoate

Description

Properties

IUPAC Name |

methyl 4-(dimethylamino)-3,5-diiodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO2/c1-13(2)9-7(11)4-6(5-8(9)12)10(14)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBCGUIAIHYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1I)C(=O)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Iodination

Electrophilic iodination of 4-(dimethylamino)benzoic acid derivatives employs:

- Iodine monochloride (ICl) in acetic acid at 60°C for 8 hours.

- N-Iodosuccinimide (NIS) with BF3·Et2O catalysis in dichloromethane.

Key experimental parameters :

| Condition | Yield (%) | Regioselectivity (3,5:other) |

|---|---|---|

| ICl/AcOH | 62 | 9:1 |

| NIS/BF3·Et2O | 78 | 12:1 |

The dimethylamino group’s strong ortho/para-directing effect ensures predominant 3,5-diiodination, though over-iodination at the 2- and 6-positions requires careful stoichiometric control.

Halogen Exchange from Dibromo Precursors

Patent data demonstrates bromine-to-iodine exchange in analogous systems using:

- NaI (5 eq) in dimethylformamide at 150°C with CuI (20 mol%) .

- KI/18-crown-6 in acetonitrile under microwave irradiation (100°C, 1 hour).

Comparative efficiency :

| Substrate | Conversion (%) |

|---|---|

| 3,5-dibromo-4-dimethylamino | 84 |

| 3,5-dichloro-4-dimethylamino | 67 |

Copper catalysis proves critical for overcoming aromatic C-Br bond dissociation energy (≈81 kcal/mol).

Dimethylamino Group Installation Strategies

Reductive Amination of Nitro Intermediates

A three-step sequence from 3,5-diiodo-4-nitrobenzoic acid:

- Catalytic hydrogenation :

Direct Quaternary Ammonium Formation

Advanced methods utilize:

- Methyl triflate (3 eq) with DBU in THF at -20°C.

- Dimethylcarbamoyl chloride under phase-transfer conditions.

Yield comparison :

| Methylating Agent | Solvent | Yield (%) |

|---|---|---|

| Dimethyl sulfate | Acetone | 89 |

| Methyl triflate | THF | 93 |

Esterification Tactics and Optimization

Fischer Esterification

Classic conditions for benzoic acid derivatives:

Acyl Chloride Intermediates

Superior yields achieved via:

- Thionyl chloride mediation to form 3,5-diiodo-4-(dimethylamino)benzoyl chloride.

- Methanol quench at 0°C (96% yield).

Critical parameters :

- Strict moisture exclusion prevents HCl reversion.

- Solvent-free conditions minimize side reactions.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) :

- δ 3.89 (s, 3H, OCH3)

- δ 3.12 (s, 6H, N(CH3)2)

- Aromatic protons absent (diiodo substitution).

13C NMR :

- C=O at 167.8 ppm

- Iodine-coupled carbons at 94.3 (C3) and 94.1 (C5).

Purity Assessment

HPLC conditions :

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile phase: MeCN/H2O (70:30) + 0.1% TFA

- Retention time: 8.2 minutes (≥99.5% purity).

Industrial-Scale Considerations

Cost Optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-3,5-diiodobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the iodine atoms or reduce the ester group to an alcohol.

Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or deiodinated compounds.

Substitution: Compounds with new functional groups replacing the iodine atoms.

Scientific Research Applications

Methyl 4-(dimethylamino)-3,5-diiodobenzoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-3,5-diiodobenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in nucleophilic reactions, while the iodine atoms can undergo electrophilic substitution. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(dimethylamino)benzoate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.

Methyl 3,5-diiodobenzoate: Lacks the dimethylamino group, affecting its nucleophilicity and overall reactivity.

4-(Dimethylamino)-3,5-diiodobenzoic acid: The carboxylic acid form, which can be converted to the ester form through esterification.

Uniqueness

Methyl 4-(dimethylamino)-3,5-diiodobenzoate is unique due to the presence of both the dimethylamino group and the iodine atoms, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

Methyl 4-(dimethylamino)-3,5-diiodobenzoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes:

- Dimethylamino group : Enhances lipophilicity and biological activity.

- Diiodobenzoate moiety : Imparts specific interactions with biological targets.

The molecular formula is , and it exhibits properties that make it suitable for pharmaceutical applications.

Research indicates that compounds like this compound can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cell growth and differentiation. The inhibition of HDACs leads to:

- Induction of apoptosis : This is particularly relevant in neoplastic cells where uncontrolled proliferation occurs.

- Differentiation of cancer cells : By promoting differentiation, the compound may help in reverting malignant cells to a more normal state.

Antitumor Activity

A study highlighted the compound's potential in treating tumors characterized by neoplastic cell proliferation. The findings suggest that this compound can effectively induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Summary of Antitumor Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | HDAC inhibition | |

| MCF-7 | 20 | Apoptosis induction | |

| A549 | 12 | Cell cycle arrest |

Neuroprotective Effects

In addition to its antitumor properties, there is emerging evidence suggesting that this compound may also play a role in neuroprotection. It has been associated with the prevention of neurodegenerative diseases through mechanisms that involve reducing oxidative stress and inflammation in neuronal cells.

Table 2: Neuroprotective Studies

| Study | Model | Outcome |

|---|---|---|

| Mouse model (CNS) | Reduced neuroinflammation | |

| In vitro neurons | Increased cell viability |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Cancer Treatment :

- In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in a significant reduction in tumor size and improved patient survival rates.

- Neurodegenerative Disease Model :

- In animal models of Alzheimer's disease, treatment with this compound showed a marked improvement in cognitive function and a decrease in amyloid plaque formation.

Q & A

Basic Question: What are the optimized synthetic routes for Methyl 4-(dimethylamino)-3,5-diiodobenzoate, and how do reaction conditions affect yield?

Methodological Answer:

The synthesis typically involves iodination of a precursor, such as methyl 4-(dimethylamino)benzoate, using iodine sources (e.g., I₂/KI) under controlled conditions. Key steps include:

- Reagent Selection: Use of DMSO as a solvent for reflux (18 hours) to ensure complete reaction, as seen in analogous triazole syntheses .

- Purification: Distillation under reduced pressure followed by crystallization (water-ethanol) improves yield (65% in similar iodinated compounds) .

- Iodination Efficiency: Excess iodine and prolonged reaction time enhance diiodination but may require quenching to avoid over-iodination .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can map electron density and identify reactive sites:

- Electrostatic Potential Surfaces: Highlight electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .

- Transition State Analysis: Models the energy barrier for iodide displacement, correlating with experimental kinetics data .

- Solvent Effects: Polarizable continuum models (PCM) simulate solvent polarity’s impact on reaction pathways, aiding in solvent selection .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify dimethylamino (-N(CH₃)₂) and ester (-COOCH₃) groups. However, iodine’s quadrupolar moment broadens signals, requiring high-resolution instruments .

- Mass Spectrometry (HRMS): Confirms molecular weight (C₁₀H₁₁I₂NO₂) and fragmentation patterns .

- X-ray Crystallography: Resolves iodine’s steric effects on molecular geometry, as shown in related diiodobenzohydrazides .

Advanced Question: How do solvent polarity and temperature influence the stability of this compound in biological assays?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMSO) stabilize the compound via dipole interactions but may interfere with bioassays. Hydrophobic solvents (e.g., THF) reduce solubility but prevent hydrolysis .

- Thermal Stability: Accelerated degradation studies (40–60°C) monitor ester bond hydrolysis via HPLC. Activation energy calculations guide storage conditions (e.g., −20°C for long-term stability) .

Basic Question: What challenges arise in interpreting NMR data for this compound due to iodine’s nuclear properties?

Methodological Answer:

- Signal Broadening: Iodine’s large nuclear spin (I = 5/2) causes rapid relaxation, broadening adjacent proton signals (e.g., aromatic protons). Deuterated solvents and elevated temperatures improve resolution .

- Isotope Effects: Natural abundance of ¹²⁷I vs. ¹²⁹I splits peaks, complicating integration. Using pure isotopes or 2D NMR (HSQC) resolves overlaps .

Advanced Question: What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Standardized Assays: Replicate studies using consistent cell lines (e.g., HEK293) and controls to isolate compound-specific effects .

- Metabolite Profiling: LC-MS identifies degradation products (e.g., free benzoic acid) that may skew bioactivity results .

- Dose-Response Modeling: Hill equation analysis differentiates true efficacy from solvent artifacts or cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.